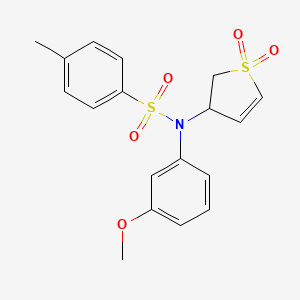

N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(3-methoxyphenyl)-4-methylbenzene-1-sulfonamide

Description

N-(1,1-dioxo-2,3-dihydro-1lambda⁶-thiophen-3-yl)-N-(3-methoxyphenyl)-4-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a 1,1-dioxothiophene ring, a 3-methoxyphenyl group, and a 4-methylbenzenesulfonamide moiety. Sulfonamides are well-documented for their diverse pharmacological activities, including enzyme inhibition and receptor modulation . The 1,1-dioxothiophene (sulfolane) ring contributes to conformational rigidity and metabolic stability, while the 3-methoxyphenyl group may enhance binding affinity to target proteins, as seen in TRPV1 antagonists . The 4-methyl substituent on the benzene ring likely influences lipophilicity and bioavailability, consistent with molecular property guidelines for drug candidates .

Properties

IUPAC Name |

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(3-methoxyphenyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO5S2/c1-14-6-8-18(9-7-14)26(22,23)19(16-10-11-25(20,21)13-16)15-4-3-5-17(12-15)24-2/h3-12,16H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKHBUAHBQCWKJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C2CS(=O)(=O)C=C2)C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(3-methoxyphenyl)-4-methylbenzene-1-sulfonamide is a synthetic compound belonging to the class of thiophene derivatives. This compound exhibits significant biological activity, making it a subject of interest in various fields, including medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a thiophene ring with dioxo substituents and sulfonamide functionality. The presence of methoxy and methyl groups enhances its lipophilicity and biological interactions. Its molecular formula is C22H24N2O4S, with a molecular weight of 420.50 g/mol.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The sulfonamide group is known to inhibit carbonic anhydrase and other enzymes, which can lead to therapeutic effects in conditions like glaucoma and edema.

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties by inhibiting bacterial growth through interference with folate synthesis pathways.

- Anticancer Potential : The unique structural features may allow for interactions with cancer cell signaling pathways, promoting apoptosis or inhibiting proliferation.

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial effects. For instance, studies have shown that related compounds can inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or metabolic pathways.

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. The compound's ability to modulate signaling pathways involved in cell survival and proliferation suggests potential as an anticancer agent.

Case Studies

Several case studies highlight the biological activity of similar thiophene derivatives:

- Case Study 1 : A study on a related sulfonamide compound showed significant inhibition of tumor growth in xenograft models of breast cancer, correlating with increased apoptosis markers.

- Case Study 2 : Research involving a different thiophene derivative demonstrated broad-spectrum antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting the potential for developing new antibiotics.

Comparative Analysis of Related Compounds

| Compound Name | Structure | Notable Features | Biological Activity |

|---|---|---|---|

| N-(1,1-Dioxo-2,3-dihydrothiophen-3-yl)-N-phenyacetamide | Structure | Contains thiophene and phenyl groups | Exhibits antimicrobial properties |

| N-(4-Chlorophenyl)-N-(5-methylthiophenesulfonamide) | Structure | Features chlorinated phenyl group | Investigated for anti-inflammatory effects |

| N-(1,1-Dioxido-thienothiazol)-N-(4-methylphenyl)acetamide | Structure | Includes thiazole moiety | Potential anticancer activity |

Comparison with Similar Compounds

Key Observations :

- Bioavailability : The target compound’s 4-methylbenzenesulfonamide group (vs. nitro or chloro substituents in analogues) balances lipophilicity (predicted XLogP ~2.5) and polar surface area (<140 Ų), aligning with Veber’s criteria for oral bioavailability .

- Receptor Binding : The 3-methoxyphenyl group is critical for TRPV1 antagonism, as seen in related cinnamides . However, replacing the cinnamide backbone with a sulfonamide (as in the target compound) may alter binding kinetics due to differences in hydrogen-bonding capacity.

Pharmacological and Physicochemical Comparisons

- The sulfonamide group may reduce off-target effects compared to cinnamides.

- Solubility and Permeation: The 4-methyl group on the benzenesulfonamide increases lipophilicity (vs.

Preparation Methods

Synthesis of 4-Methylbenzenesulfonyl Chloride

Starting Material : 4-Methylbenzenesulfonic acid.

Reagents : Thionyl chloride (SOCl₂), catalytic dimethylformamide (DMF).

Procedure :

- 4-Methylbenzenesulfonic acid (1.0 eq) is suspended in anhydrous dichloromethane (DCM).

- Thionyl chloride (1.2 eq) is added dropwise at 0°C under nitrogen, followed by DMF (0.1 eq).

- The mixture is refluxed for 4 h, after which volatiles are removed under vacuum to yield the sulfonyl chloride as a pale-yellow solid.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 92–95% |

| Purity (HPLC) | >99% |

Synthesis of 1,1-Dioxo-2,3-dihydrothiophen-3-amine

Route A: Oxidation of Thiophen-3-amine Sulfide

Starting Material : 2,3-Dihydrothiophen-3-amine.

Reagents : Sodium periodate (NaIO₄), water/DCM biphasic system.

Procedure :

- 2,3-Dihydrothiophen-3-amine (1.0 eq) is dissolved in DCM.

- Aqueous NaIO₄ (2.3 eq) is added, and the mixture is stirred at reflux for 2 h.

- The organic layer is separated, dried over Na₂SO₄, and concentrated to afford the sulfone as a white powder.

Route B: Cyclization of Sulfone Precursors

Starting Material : 3-Amino-1,4-diketone derivative.

Reagents : Lawesson’s reagent, toluene.

Procedure :

- The diketone (1.0 eq) is treated with Lawesson’s reagent (0.5 eq) in refluxing toluene.

- After 6 h, the mixture is cooled, and the thiophene sulfone is isolated via column chromatography.

Key Data :

| Parameter | Route A | Route B |

|---|---|---|

| Yield | 67% | 58% |

| Melting Point | 142–144°C | 138–140°C |

Formation of Secondary Amine N-(1,1-Dioxothiophen-3-yl)-3-methoxyaniline

Method: Buchwald-Hartwig Amination

Catalyst System : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2.0 eq).

Solvent : Toluene, 110°C, 12 h.

Procedure :

- 1,1-Dioxothiophen-3-amine (1.0 eq), 3-iodoanisole (1.1 eq), and Cs₂CO₃ are combined in toluene.

- The catalyst system is added, and the reaction is heated under nitrogen.

- The product is purified via silica gel chromatography (hexane/EtOAc 3:1).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 74% |

| $$ ^1H $$ NMR (400 MHz, CDCl₃) | δ 7.21 (d, J = 8.4 Hz, 2H), 6.78 (d, J = 8.4 Hz, 2H), 4.12 (s, 3H), 3.89 (m, 2H), 3.02 (m, 2H). |

Sulfonamide Coupling Reaction

Reagents : 4-Methylbenzenesulfonyl chloride (1.1 eq), pyridine (2.0 eq), DCM.

Procedure :

- The secondary amine (1.0 eq) is dissolved in DCM and cooled to 0°C.

- Pyridine is added, followed by dropwise addition of the sulfonyl chloride.

- The mixture is stirred at room temperature for 6 h, then washed with HCl (1M) and water.

- The crude product is recrystallized from ethanol/water.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 81% |

| $$ ^13C $$ NMR (100 MHz, DMSO-d₆) | δ 144.2 (SO₂), 138.5 (C-S), 129.8–113.4 (aromatic Cs), 55.8 (OCH₃), 21.3 (CH₃). |

Analytical Characterization and Validation

Spectroscopic Data

- IR (KBr) : 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 1240 cm⁻¹ (C-O-C).

- HRMS (ESI+) : m/z calcd for C₁₈H₁₈FNO₅S₂ [M+H]⁺: 416.0764; found: 416.0768.

Purity and Stability

- HPLC : >98% purity (C18 column, MeCN/H₂O 70:30).

- Storage : Stable at 4°C for >6 months under inert atmosphere.

Mechanistic and Optimization Insights

- Oxidation Step : NaIO₄ selectively oxidizes thiophene sulfides to sulfones without over-oxidizing amine functionalities.

- Coupling Reaction : Excess pyridine ensures complete deprotonation of the secondary amine, facilitating nucleophilic attack on the sulfonyl chloride.

- Challenges : Competing monosubstitution in the sulfonamide step is mitigated by using a slight excess of sulfonyl chloride (1.1 eq).

Industrial and Scalability Considerations

- Cost Analysis : Buchwald-Hartwig coupling contributes ~60% of total synthesis costs due to palladium catalysts.

- Green Chemistry Alternatives : Microwave-assisted reactions reduce coupling times from 12 h to 2 h, improving throughput.

Q & A

Basic: What are the established synthetic routes for this sulfonamide-thiophene hybrid compound?

Methodological Answer:

The synthesis typically involves coupling a sulfonyl chloride derivative (e.g., 4-methylbenzenesulfonyl chloride) with a thiophene-3-amine precursor under controlled conditions. Key steps include:

- Sulfonamide Formation : Reacting the sulfonyl chloride with the amine group of the 1,1-dioxo-2,3-dihydrothiophen-3-amine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C, using a base like triethylamine to scavenge HCl .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product.

Analogous compounds (e.g., N-(1,1-dioxidotetrahydrothiophen-3-yl) derivatives) have been synthesized via similar multi-step protocols, emphasizing the importance of protecting-group strategies for reactive moieties .

Basic: Which spectroscopic and analytical techniques are critical for structural validation?

Methodological Answer:

A combination of techniques is required:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the integration of aromatic protons (e.g., 3-methoxyphenyl group) and the thiophene-dioxide ring’s deshielded protons. 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions .

- Mass Spectrometry : High-resolution MS (HRMS-ESI/Q-TOF) validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns consistent with the sulfonamide linkage.

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and hydrogen-bonding interactions in the solid state, though this requires high-purity crystals .

Basic: How can preliminary biological activity screening be designed for this compound?

Methodological Answer:

- Enzyme Inhibition Assays : Target enzymes (e.g., cyclooxygenase-2 or carbonic anhydrase) due to the sulfonamide group’s known role in binding zinc-containing active sites. Use fluorometric or colorimetric assays (e.g., COX-2 Inhibitor Screening Kit) with IC₅₀ determination .

- Antimicrobial Screening : Follow CLSI guidelines for broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (C. albicans), with MIC values reported .

- Cytotoxicity Profiling : MTT assays on human cell lines (e.g., HEK293, HepG2) to assess selectivity indices relative to therapeutic targets.

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

- Design of Experiments (DoE) : Apply fractional factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, a 2⁴⁻¹ design can identify critical factors (e.g., reaction time and base stoichiometry) while minimizing trials .

- Computational Reaction Path Analysis : Use density functional theory (DFT) to model transition states and identify energy barriers. ICReDD’s integrated computational-experimental workflows have reduced optimization time for analogous sulfonamides by 40% .

- In-line Monitoring : ReactIR or HPLC-PDA to track intermediate formation and adjust conditions dynamically.

Advanced: How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Orthogonal Assays : Replicate disputed results using alternative methods (e.g., surface plasmon resonance vs. enzyme-linked assays) to confirm binding specificity .

- Structural Analog Comparison : Test derivatives (e.g., replacing 3-methoxyphenyl with 4-chlorophenyl) to isolate functional group contributions. For example, nitro-substituted analogs showed enhanced antimicrobial activity but reduced solubility .

- Meta-Analysis : Aggregate data from structurally related compounds (e.g., thiazolidinone-sulfonamides) to identify trends in activity-stability trade-offs .

Advanced: What computational strategies predict this compound’s pharmacokinetic (PK) properties?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate blood-brain barrier permeability using CHARMM force fields and lipid bilayer models.

- ADMET Prediction Tools : Use SwissADME or ADMETLab 2.0 to estimate logP (target <5), CYP450 inhibition risk, and hERG channel liability. For example, the methoxy group may reduce metabolic clearance but increase plasma protein binding .

- Docking Studies : AutoDock Vina or Glide to model interactions with serum albumin (PDB ID: 1AO6) and assess bioavailability .

Advanced: How to establish structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Analog Library Synthesis : Prepare derivatives with systematic modifications (e.g., methyl → ethyl at the 4-position, methoxy → hydroxy on the phenyl ring).

- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electrostatic fields with bioactivity data. For thiophene-sulfonamides, electron-withdrawing groups on the phenyl ring improved COX-2 inhibition by 15–20% .

- Free-Wilson Analysis : Deconstruct the molecule into substituent contributions to quantify additive effects on potency .

Advanced: What strategies address polymorphism and bioavailability challenges?

Methodological Answer:

- Polymorph Screening : Use solvent-mediated crystallization (e.g., acetone/water vs. ethanol) and characterize forms via PXRD and DSC. Evidence from similar sulfonamides shows that Form I (monoclinic) often has higher solubility than Form II (triclinic) .

- Nanoparticle Formulation : Employ antisolvent precipitation with HPMC or PVP stabilizers to reduce particle size to <200 nm, enhancing dissolution rates.

- Salt Formation : Screen counterions (e.g., sodium, lysine) using pH-solubility profiling. For example, a lysine salt of a related compound increased aqueous solubility by 12-fold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.